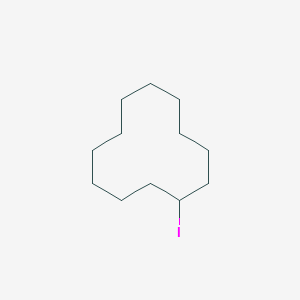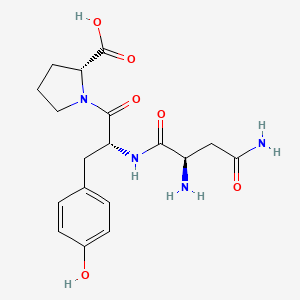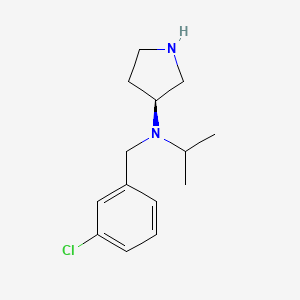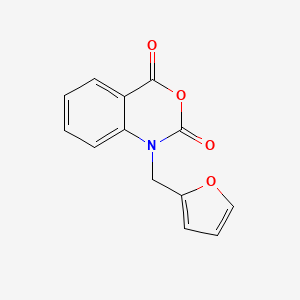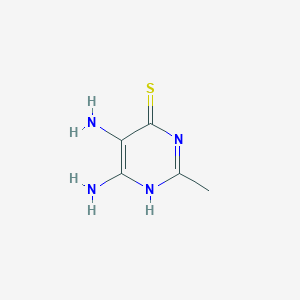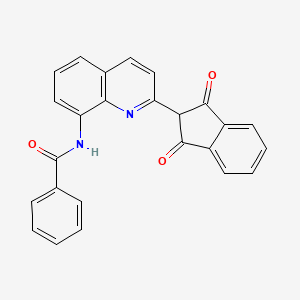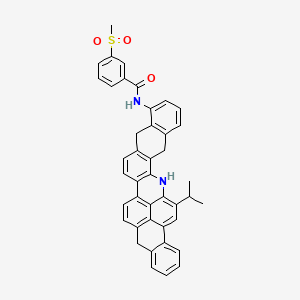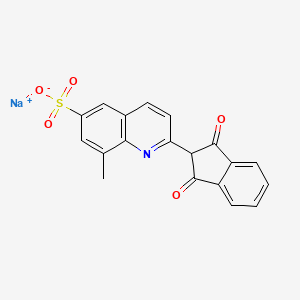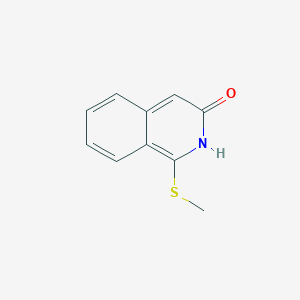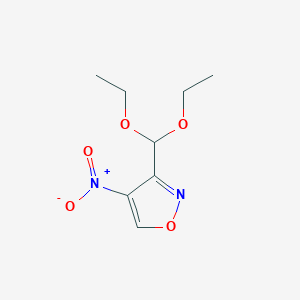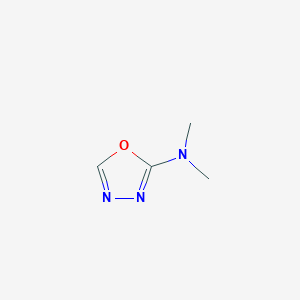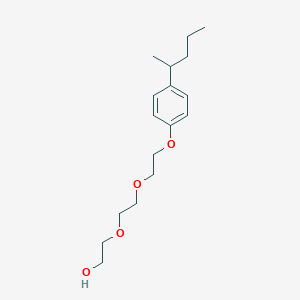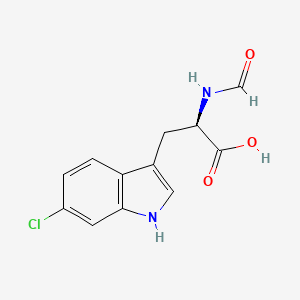
6-Chloro-N-formyl-D-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(6-Chloro-1H-indol-3-yl)-2-formamidopropanoic acid is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chloro-substituted indole ring, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(6-Chloro-1H-indol-3-yl)-2-formamidopropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloroindole and ®-2-bromo-3-formamidopropanoic acid.
Formation of Indole Derivative: The 6-chloroindole undergoes a nucleophilic substitution reaction with ®-2-bromo-3-formamidopropanoic acid in the presence of a base such as potassium carbonate.
Purification: The crude product is purified using column chromatography to obtain the desired ®-3-(6-Chloro-1H-indol-3-yl)-2-formamidopropanoic acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: ®-3-(6-Chloro-1H-indol-3-yl)-2-formamidopropanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The formamide group can be reduced to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as primary amines or thiols can be used in the presence of a base like sodium hydride.
Major Products:
Oxidation: Oxindole derivatives.
Reduction: Aminoindole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
®-3-(6-Chloro-1H-indol-3-yl)-2-formamidopropanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-3-(6-Chloro-1H-indol-3-yl)-2-formamidopropanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activity.
6-Chloroindole: A simpler indole derivative used as a starting material for various syntheses.
Indole-3-carboxaldehyde: Another indole derivative with different functional groups and applications.
Uniqueness: ®-3-(6-Chloro-1H-indol-3-yl)-2-formamidopropanoic acid is unique due to its specific combination of a chloro-substituted indole ring and a formamidopropanoic acid moiety, which imparts distinct chemical and biological properties.
This detailed article provides a comprehensive overview of ®-3-(6-Chloro-1H-indol-3-yl)-2-formamidopropanoic acid, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
57233-89-3 |
|---|---|
Molecular Formula |
C12H11ClN2O3 |
Molecular Weight |
266.68 g/mol |
IUPAC Name |
(2R)-3-(6-chloro-1H-indol-3-yl)-2-formamidopropanoic acid |
InChI |
InChI=1S/C12H11ClN2O3/c13-8-1-2-9-7(5-14-10(9)4-8)3-11(12(17)18)15-6-16/h1-2,4-6,11,14H,3H2,(H,15,16)(H,17,18)/t11-/m1/s1 |
InChI Key |
ZDDKUBATFXJQQV-LLVKDONJSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)NC=C2C[C@H](C(=O)O)NC=O |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2CC(C(=O)O)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl]ethan-1-one](/img/structure/B12903557.png)
![6-(3-Methoxycyclohexyl)-2-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B12903561.png)
